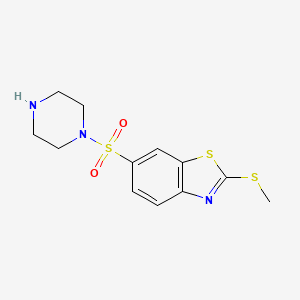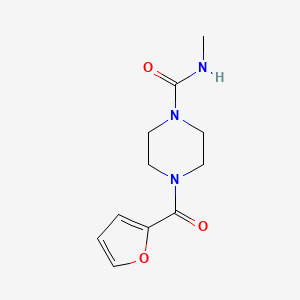
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a synthetic compound that is widely used in scientific research. It belongs to the family of quinazoline-based inhibitors and is known for its ability to selectively inhibit the activity of epidermal growth factor receptor (EGFR).
Mechanism of Action
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone is a reversible inhibitor of EGFR, which means that it binds to the receptor and prevents its activation by ligands such as epidermal growth factor (EGF). The binding of 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone to EGFR is highly selective and specific, as it only targets the tyrosine kinase domain of the receptor. This prevents the autophosphorylation of the receptor and subsequent downstream signaling events, which are necessary for cell growth and proliferation.
Biochemical and Physiological Effects:
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis (programmed cell death). It also inhibits the migration and invasion of cancer cells, which are important steps in the metastatic process. In normal cells, 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to enhance wound healing and tissue repair by promoting cell migration and proliferation.
Advantages and Limitations for Lab Experiments
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages as a tool for studying EGFR. It is highly specific and selective, which means that it only targets EGFR and not other related receptors. It is also reversible, which allows for the study of both acute and chronic effects of EGFR inhibition. However, 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has some limitations as well. It is not effective against all types of cancer cells, and some cancer cells may develop resistance to the drug over time.
Future Directions
There are several future directions for the study of 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone. One area of research is the development of new and more potent EGFR inhibitors that can overcome the limitations of 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone. Another area of research is the study of the role of EGFR in normal physiological processes, such as wound healing and tissue repair. Finally, 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone could be used in combination with other drugs to enhance its effectiveness against cancer cells.
Scientific Research Applications
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone is widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR, which is a key signaling pathway in many types of cancer. 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has also been used to study the role of EGFR in normal physiological processes such as wound healing and tissue repair.
properties
IUPAC Name |
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-9-5-3-4-6-12(9)11-7-13-15(14(20)8-11)10(2)18-16(17)19-13/h3-6,11H,7-8H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXGZMPLUXBKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438671.png)

![(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B4438674.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4438684.png)
![N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438686.png)



![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B4438710.png)


![3-(3-bromophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438747.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methoxybenzenesulfonamide](/img/structure/B4438764.png)
![8-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B4438778.png)